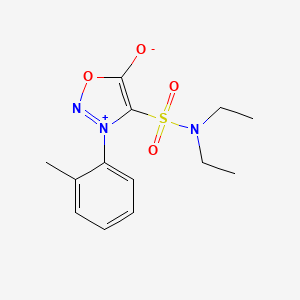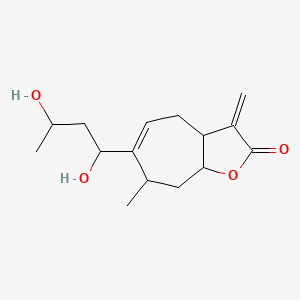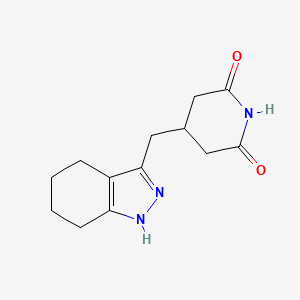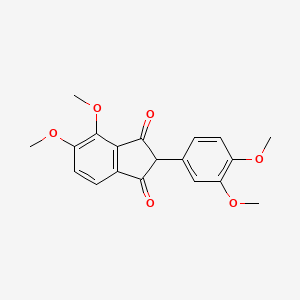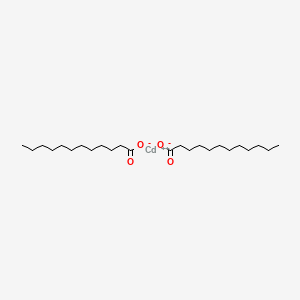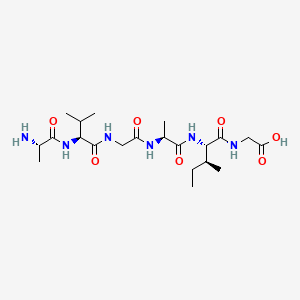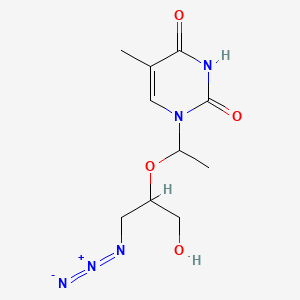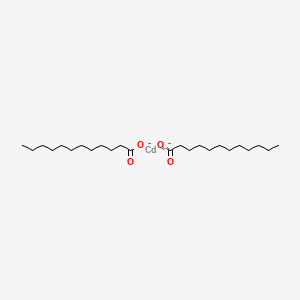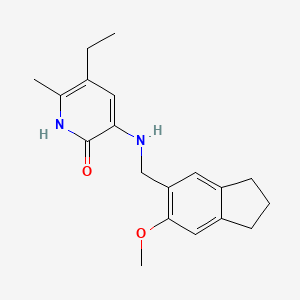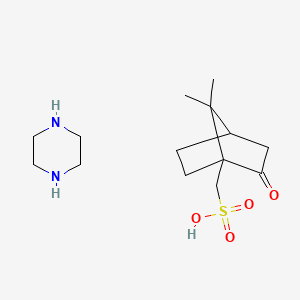
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a benzoylamino group and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the benzoylamino group. One common method involves the reaction of phenylcyclopropanecarboxylic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted amides or thiols.
Applications De Recherche Scientifique
1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-enzyme complex . These interactions disrupt normal enzymatic functions, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Benzoylphenylalanine: Similar structure but lacks the cyclopropane ring.
Phenylcyclopropanecarboxylic acid: Similar structure but lacks the benzoylamino group.
Benzoylaminocyclopropane: Similar structure but lacks the carboxylic acid group.
Uniqueness: 1-(Benzoylamino)-2-phenylcyclopropanecarboxylic acid is unique due to the presence of both the benzoylamino group and the cyclopropane ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propriétés
Numéro CAS |
4607-84-5 |
|---|---|
Formule moléculaire |
C17H15NO3 |
Poids moléculaire |
281.30 g/mol |
Nom IUPAC |
1-benzamido-2-phenylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c19-15(13-9-5-2-6-10-13)18-17(16(20)21)11-14(17)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19)(H,20,21) |
Clé InChI |
HQCMVKMWULKIRR-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C(=O)O)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



